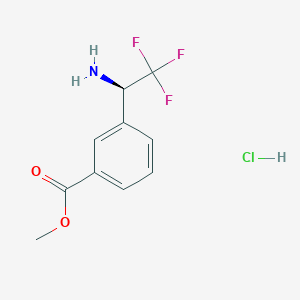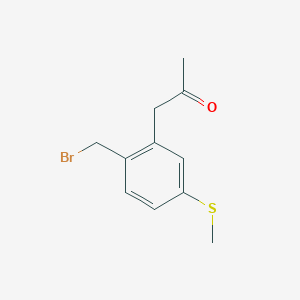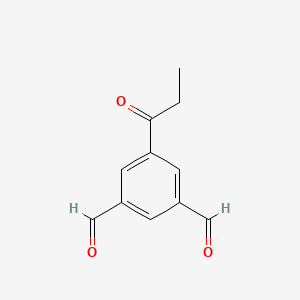
1-(3,5-Diformylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Diformylphenyl)propan-1-one is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol It is characterized by the presence of two formyl groups attached to a phenyl ring, which is further connected to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Diformylphenyl)propan-1-one typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce formyl groups onto the aromatic ring . The reaction conditions usually involve heating the reaction mixture to a specific temperature to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Diformylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Diformylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Diformylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various biologically active compounds. The aromatic ring can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Diformylphenyl)ethanone: Similar structure but with an ethanone moiety instead of propanone.
1-(3,5-Diformylphenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Uniqueness
1-(3,5-Diformylphenyl)propan-1-one is unique due to its specific combination of formyl groups and propanone moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and related fields.
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
5-propanoylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-2-11(14)10-4-8(6-12)3-9(5-10)7-13/h3-7H,2H2,1H3 |
Clave InChI |
RLJAUVPWCQUDFX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=CC(=C1)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


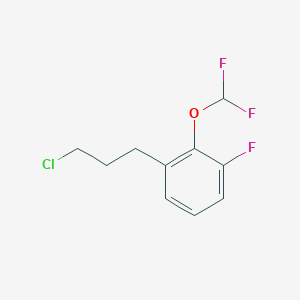
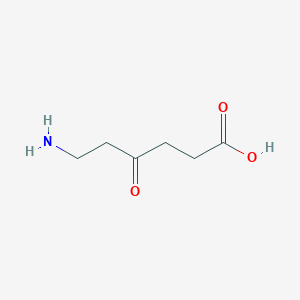
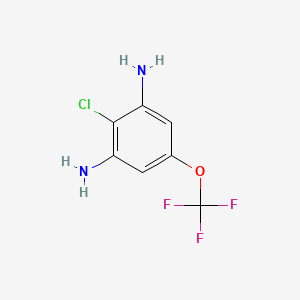
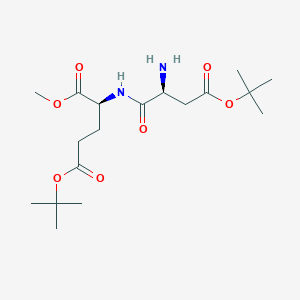

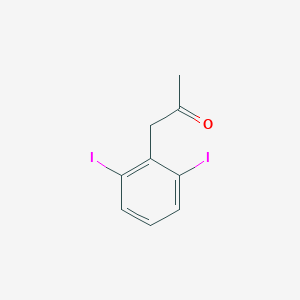
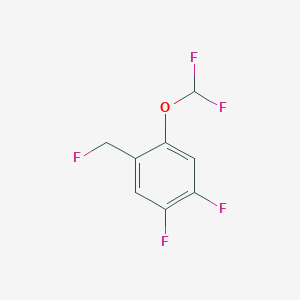
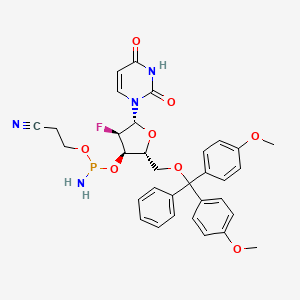
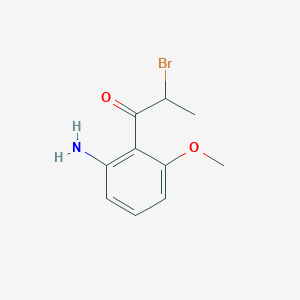
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)

